Tert-butyl 5-aminopyrimidine-2-carboxylate
Description
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
tert-butyl 5-aminopyrimidine-2-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)7-11-4-6(10)5-12-7/h4-5H,10H2,1-3H3 |
InChI Key |
INFJLBMADSSSRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C=N1)N |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 5 Aminopyrimidine 2 Carboxylate
Classical and Contemporary Approaches to Pyrimidine (B1678525) Ring Synthesis
The construction of the pyrimidine ring, a fundamental heterocyclic scaffold, has been a subject of extensive research, leading to the development of both classical and contemporary synthetic methods. These strategies are vital for accessing a wide array of functionalized pyrimidines, including the title compound.
Condensation Reactions in Pyrimidine Core Construction
The most traditional and widely employed method for pyrimidine synthesis involves the condensation of a compound containing an N-C-N fragment (like amidines, ureas, or guanidines) with a three-carbon dielectrophilic component. wikipedia.org This approach, often referred to as the Principal Synthesis, allows for the direct formation of the six-membered ring. For instance, the reaction of β-dicarbonyl compounds with amidines leads to the formation of 2-substituted pyrimidines. wikipedia.org The versatility of this method lies in the wide availability of both the N-C-N and C-C-C building blocks, enabling the synthesis of a diverse library of pyrimidine derivatives.
Multicomponent Reactions for Pyrimidine Scaffolds
In recent years, multicomponent reactions (MCRs) have emerged as a powerful and efficient tool in organic synthesis, offering a convergent and atom-economical approach to complex molecules from simple starting materials in a one-pot fashion. derpharmachemica.commdpi.com Several MCRs have been developed for the synthesis of pyrimidine scaffolds. derpharmachemica.com These reactions often involve the in-situ formation of key intermediates that then undergo cyclization to form the pyrimidine ring. The Biginelli reaction, a classic example of an MCR, involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) to produce dihydropyrimidines, which can be subsequently oxidized to pyrimidines. derpharmachemica.com Modern variations of MCRs provide access to highly substituted pyrimidines with a high degree of molecular diversity. nih.gov
Targeted Synthesis of Tert-butyl 5-aminopyrimidine-2-carboxylate
The specific synthesis of this compound requires careful consideration of the introduction of the 5-amino group and the 2-tert-butoxycarbonyl group in a regioselective manner.
Strategies Employing Amidines and Carbonyl Precursors
A common and effective strategy for the synthesis of 2-substituted pyrimidines involves the reaction of amidines with appropriate three-carbon carbonyl precursors. nih.gov This approach allows for the direct installation of the substituent at the 2-position of the pyrimidine ring. For the synthesis of the target molecule, a key precursor would be a suitably functionalized three-carbon synth on that can react with an amidine to form the pyrimidine ring with the desired substitution pattern at the 5-position.
One plausible route involves the condensation of a precursor containing a latent amino group, such as a nitro group, at the appropriate position of the three-carbon unit. For example, a β-nitro-α,β-unsaturated carbonyl compound could be reacted with an amidine to form a 5-nitropyrimidine (B80762) derivative. Subsequent reduction of the nitro group would then yield the desired 5-aminopyrimidine (B1217817).
Esterification Protocols for Carboxylic Acid Functionalities
The introduction of the tert-butyl ester group can be achieved through several esterification protocols. Given that the target molecule contains an amino group, which can be sensitive to harsh acidic conditions, the choice of esterification method is critical.
A common method for the synthesis of tert-butyl esters is the reaction of the corresponding carboxylic acid with tert-butanol (B103910) in the presence of a coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate this transformation under relatively mild conditions. orgsyn.org Another effective method involves the use of di-tert-butyl dicarbonate (B1257347) (Boc)₂O as both the activating agent for the carboxylic acid and the source of the tert-butyl group, again often in the presence of a base like DMAP. researchgate.net These methods are generally compatible with a range of functional groups.
Table 1: Comparison of Esterification Methods for Hindered Alcohols
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| DCC/DMAP | Dicyclohexylcarbodiimide, 4-Dimethylaminopyridine, tert-Butanol | CH₂Cl₂, Room Temperature | Mild conditions | Formation of dicyclohexylurea byproduct |
| (Boc)₂O/DMAP | Di-tert-butyl dicarbonate, 4-Dimethylaminopyridine | Aprotic solvent, Room Temperature | Volatile byproducts (CO₂, t-BuOH) | Can be sluggish with sterically hindered acids |
Regioselective Synthesis of 2-Substituted Pyrimidine-5-carboxylic Esters
A significant challenge in the synthesis of the target compound is the regioselective introduction of substituents at the 2- and 5-positions. A notable method for the regioselective synthesis of 2-substituted pyrimidine-5-carboxylic esters has been reported, which provides a direct route to the desired substitution pattern. organic-chemistry.org This procedure involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts. organic-chemistry.org This method is particularly advantageous as it allows for the direct synthesis of pyrimidines without substitution at the 4- and 6-positions. organic-chemistry.org
To adapt this method for the synthesis of this compound, one would need to start with a precursor that incorporates a protected amino group or a group that can be converted to an amino group at the appropriate position. Following the construction of the pyrimidine ring with the desired ester at the 2-position, deprotection or conversion of the precursor group at the 5-position would yield the final product.
Table 2: Examples of Regioselective Synthesis of 2-Substituted Pyrimidine-5-carboxylic Esters
| Amidinium Salt Precursor | 3-Carbon Precursor | Product | Yield (%) | Reference |
| Acetamidinium chloride | Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate | Methyl 2-methylpyrimidine-5-carboxylate | 78 | organic-chemistry.org |
| Benzamidinium chloride | Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate | Methyl 2-phenylpyrimidine-5-carboxylate | 85 | organic-chemistry.org |
This regioselective approach, combined with appropriate functional group manipulations, provides a viable pathway to this compound. The key steps would involve the synthesis of a suitable 3-carbon precursor bearing a masked amino group, followed by condensation with an appropriate amidine, and finally, the esterification of the 2-carboxylic acid functionality with a tert-butyl group.
Protective Group Chemistry in the Synthesis of this compound
Protective group chemistry is a cornerstone in the multi-step synthesis of complex molecules like this compound. It involves the temporary modification of reactive functional groups to prevent them from interfering with reactions occurring at other sites in the molecule.
The tert-butyl ester is a widely utilized protecting group for carboxylic acids due to its stability under a range of conditions and its susceptibility to cleavage under specific acidic environments. thieme.de
Formation Strategies:
The introduction of the tert-butyl ester in the synthesis of pyrimidine-2-carboxylates can be achieved through several methods. A common approach involves the reaction of the corresponding carboxylic acid with isobutylene (B52900) in the presence of a strong acid catalyst. Another effective method is the use of tert-butanol with activating agents. thieme.deresearchgate.net A more recent and efficient method involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which allows for the direct tert-butylation of carboxylic acids, even in the presence of other sensitive functional groups. thieme.de
Cleavage Strategies:
The removal of the tert-butyl ester group is typically accomplished under acidic conditions, which proceed via a mechanism that generates the stable tert-butyl cation. thieme.de This selectivity allows for the deprotection of the carboxylic acid without affecting other acid-labile protecting groups if the conditions are carefully controlled. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) are commonly employed for this purpose. nih.gov Other milder reagents like aqueous phosphoric acid have also been shown to be effective for the deprotection of tert-butyl esters, offering an environmentally benign alternative. organic-chemistry.org
The following table summarizes various reagents used for the cleavage of tert-butyl esters:
| Reagent | Conditions | Selectivity |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM), room temperature | High |
| Hydrochloric acid (HCl) | Aqueous or organic solvent | Moderate to high |
| Aqueous Phosphoric Acid | - | High, tolerates Cbz carbamates, benzyl (B1604629) and methyl esters organic-chemistry.org |
| Silica Gel | Refluxing toluene | Selective for t-butyl esters over t-butyl ethers organic-chemistry.org |
This table presents a selection of common deprotection reagents and their general characteristics.
The 5-amino group of the pyrimidine ring is nucleophilic and can undergo undesired side reactions. Therefore, its protection is a critical step in many synthetic routes. The tert-butoxycarbonyl (Boc) group is a frequently used protecting group for amines due to its ease of introduction and selective removal under acidic conditions. fishersci.co.uk
Protection Methodologies:
The Boc group is typically introduced by treating the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. fishersci.co.uk The choice of base and solvent can be tailored to the specific substrate. For instance, in the synthesis of related substituted 2-aminopyrimidines, Boc-anhydride has been used with 4-(dimethylaminopyridine) (DMAP) in DCM or with pyridine. nih.gov
Deprotection Methodologies:
The Boc group is readily cleaved under acidic conditions. A common method for the deprotection of Boc-protected amines is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM). nih.govfishersci.co.uk This method is often quantitative and proceeds at room temperature. The volatility of the reagents and byproducts simplifies the work-up procedure.
The following table outlines the protection and deprotection of amines using the Boc group:
| Step | Reagent | Base/Catalyst | Solvent |
| Protection | Di-tert-butyl dicarbonate (Boc₂O) | DMAP or Pyridine | Dichloromethane (DCM) |
| Deprotection | Trifluoroacetic acid (TFA) | - | Dichloromethane (DCM) |
This table illustrates a typical protection and deprotection sequence for an amino group.
Catalytic Systems in the Synthesis of this compound
Catalytic systems, particularly those based on transition metals like palladium, play a pivotal role in the efficient construction of the substituted pyrimidine core. rsc.org Cross-coupling reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of various substituents onto the pyrimidine ring.
In the synthesis of precursors to compounds structurally related to this compound, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling are frequently employed. drpress.org For instance, the synthesis of a complex molecule containing a substituted pyrimidine core involved the coupling of an iodinated pyrimidine derivative with a boronic acid ester. drpress.org This reaction was catalyzed by a palladium complex, Pd(PPh₃)₄, in the presence of a base such as sodium carbonate. drpress.org
The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction used for the formation of C-N bonds, which can be applied to the synthesis of aminopyrimidines. researchgate.net
The following table details a representative palladium-catalyzed Suzuki reaction used in the synthesis of a related substituted aminopyrimidine:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Yield |
| 3-(2-{4-amino-3-iodo-1H-pyrazole[3,4-d]pyrimidine-1-ethoxy}propionic acid) tert-butyl ester | 5-(4,4,5,5-tetramethyl-1,3,2-dioxobenzaldehyde-2-yl) benzo[d]oxazole-2-amine | Pd(PPh₃)₄ | Na₂CO₃ | DME:H₂O (2:1) | 90°C | 96.7% drpress.org |
This table provides an example of a palladium-catalyzed Suzuki coupling reaction used in the synthesis of a complex molecule containing a substituted pyrimidine moiety.
Advanced Synthetic Strategies and Methodological Innovations
Development of Efficient and Sustainable Synthesis Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. researchgate.netthieme-connect.comthieme-connect.com The focus is on minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency. researchgate.netthieme-connect.com For the synthesis of aminopyrimidine derivatives, this has translated into the development of catalytic multicomponent reactions and the use of environmentally benign solvents. nih.govresearchgate.netresearchgate.netdntb.gov.ua
One sustainable approach involves the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols. This method proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. nih.gov While not yet specifically reported for tert-butyl 5-aminopyrimidine-2-carboxylate, this strategy offers a promising green alternative to traditional methods. The use of recyclable catalysts, such as mesoporous silica-supported iridium and ruthenium complexes, further enhances the sustainability of aminopyrimidine synthesis. researchgate.net These catalysts have demonstrated high activity and can be easily recovered and reused multiple times without significant loss of performance. researchgate.net
Solvent selection is another critical aspect of sustainable synthesis. The replacement of volatile organic compounds with greener alternatives like water or bio-derived solvents is a key objective. researchgate.netthieme-connect.com Research into the synthesis of pyrimidine (B1678525) derivatives in aqueous media or under solvent-free conditions has shown promising results, offering both environmental and economic benefits. researchgate.netthieme-connect.comresearchgate.net
Table 1: Comparison of Sustainable Synthesis Parameters for Pyrimidine Derivatives
| Parameter | Conventional Method | Green Method | Reference |
| Yield (%) | Varies | Often Improved | researchgate.net |
| Reaction Time | Hours to Days | Minutes to Hours | researchgate.net |
| Energy Consumption | High (Conventional Heating) | Low (Microwave/Ultrasound) | researchgate.net |
| Solvent | Toxic Organic Solvents | Water, Ethanol, or Solvent-free | researchgate.netthieme-connect.com |
| Catalyst | Stoichiometric Reagents | Recyclable Heterogeneous Catalysts | researchgate.net |
| E-factor | High | Low | researchgate.net |
Microwave-Assisted and Solvent-Free Reaction Conditions
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times. mdpi.com This technology has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including pyrimidine derivatives. mdpi.comacs.org The synthesis of aminopyrimidines under microwave irradiation, for instance, has been shown to be highly efficient, proceeding rapidly and with high conversion rates. acs.org
Solvent-free, or solid-state, reactions represent another significant advancement in sustainable chemistry. researchgate.net By eliminating the need for a solvent, these methods reduce waste, simplify work-up procedures, and can sometimes lead to unique reactivity and selectivity. researchgate.net The synthesis of 2-aminopyrimidine (B69317) derivatives has been successfully achieved under solvent-free conditions by heating a mixture of the reactants, demonstrating the feasibility of this approach for constructing the pyrimidine core. The combination of microwave irradiation and solvent-free conditions can offer synergistic benefits, further enhancing reaction efficiency and environmental compatibility.
Table 2: Microwave-Assisted Synthesis of Aminopyrimidine Derivatives
| Reactants | Conditions | Time | Yield (%) | Reference |
| Substituted Chalcones, Guanidine Nitrate | Microwave Irradiation (160 W) | 3 min | 33-56 | nih.gov |
| 2-amino-4,6-dichloropyrimidine, Substituted Amines, Triethylamine | Microwave Irradiation | Not specified | Good to Excellent | nih.gov |
| N4-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes, PTSA | Microwave Irradiation (300 W) | 10 min | Not specified | nih.gov |
| Ethyl Acetoacetate, Thiourea, Aromatic Aldehydes | Microwave Irradiation | Not specified | Improved vs. Conventional | nih.gov |
| Enaminonitriles, Hydrazine Hydrate | Flow Microwave | Not specified | 62-96 | vapourtec.com |
Flow Chemistry Applications in Pyrimidine Synthesis
Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. nih.govmdpi.com These features make it an attractive platform for the synthesis of active pharmaceutical ingredients and key intermediates. nih.gov
The application of flow chemistry to the synthesis of pyrimidine derivatives is a growing area of research. vapourtec.comnih.gov For example, the regioselective synthesis of 3-aminoimidazo[1,2-α]pyrimidines has been successfully demonstrated under continuous flow conditions, resulting in improved yields and regioselectivity with a significant reduction in reaction time compared to batch methods. vapourtec.com The experimental setup for such a synthesis typically involves pumping solutions of the reactants through a heated reactor coil, with precise control over flow rate and temperature to optimize the reaction outcome. researchgate.netnih.gov
While specific applications to the synthesis of this compound are not yet widely reported, the general principles and demonstrated successes in related pyrimidine systems suggest that flow chemistry holds significant promise for the efficient and scalable production of this important building block. mdpi.comresearchgate.net
Table 3: Key Parameters in a Typical Flow Chemistry Setup
| Parameter | Description | Importance | Reference |
| Reactor Type | Packed-bed, microreactor, tube reactor | Affects mixing, heat transfer, and scalability | researchgate.net |
| Flow Rate | Rate at which reactants are pumped through the reactor | Controls residence time and reaction completion | nih.gov |
| Temperature | Maintained precisely along the reactor | Influences reaction kinetics and selectivity | nih.gov |
| Pressure | Controlled by a back-pressure regulator | Allows for the use of solvents above their boiling points | researchgate.net |
| Mixing | Achieved through static mixers or reactor design | Crucial for efficient reaction between multiple reagent streams | nih.gov |
Enantioselective and Diastereoselective Synthetic Approaches for Chiral Analogues
The development of enantioselective and diastereoselective methods for the synthesis of chiral molecules is of paramount importance in medicinal chemistry, as the biological activity of a compound is often dependent on its stereochemistry. nih.gov The synthesis of chiral pyrimidine analogues can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and chiral building blocks. nih.govacs.orgmdpi.comnih.gov
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. acs.org For the synthesis of chiral pyrimidine derivatives, chiral auxiliaries can be attached to one of the precursors to control the formation of new stereocenters during the cyclization or functionalization steps. After the desired stereochemistry is established, the auxiliary can be removed.
Asymmetric catalysis, employing chiral metal complexes or organocatalysts, offers a more atom-economical approach to enantioselective synthesis. nih.govrsc.org For instance, the enantioselective synthesis of chiral pyridine-aminophosphine ligands has been achieved through ruthenium-catalyzed asymmetric hydrogenation. rsc.org Similar strategies could be adapted for the synthesis of chiral pyrimidine derivatives. The use of chiral building blocks, which are enantiomerically pure starting materials, is another effective strategy. nih.govnih.govenamine.net By starting with a molecule that already possesses the desired stereochemistry, the synthesis of the final chiral target can be significantly simplified.
Table 4: Diastereoselective Synthesis of Pyrimidinethione Derivatives
| Enaminone | Aryl Aldehyde | Aryl Amine | Catalyst | Diastereoselectivity | Reference |
| Substituted | Various | Various | 10 mol % BAIL in ethanol | Excellent | researchgate.net |
Late-Stage Functionalization of the Pyrimidine Core
Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule at a late stage of the synthesis. berkeley.edu This strategy is particularly valuable in drug discovery as it allows for the rapid generation of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships. berkeley.edu
The direct C-H functionalization of the pyrimidine ring is a powerful tool for LSF. thieme-connect.comthieme-connect.com Transition-metal-catalyzed C-H activation has emerged as a versatile method for the regioselective introduction of various substituents onto the pyrimidine core. thieme-connect.comthieme-connect.comacs.org For example, palladium-catalyzed C-H arylation, iodination, and acetoxylation of 4-arylpyrimidines have been reported. acs.org
Another approach to pyrimidine diversification involves a deconstruction-reconstruction strategy. nih.gov This method transforms a pyrimidine-containing structure into an iminoenamine, which can then be used in de novo heterocycle synthesis to generate a variety of substituted pyrimidine and other azole analogues. nih.gov While these methods have been demonstrated on various pyrimidine systems, their application to this compound would provide a powerful platform for the synthesis of novel derivatives with potentially enhanced biological activities.
Table 5: Transition-Metal-Catalyzed C-H Functionalization of Pyrimidines
| Pyrimidine Derivative | Coupling Partner | Catalyst System | Functionalization Position | Reference |
| 4-Arylpyrimidines | Aryl iodides | Pd catalyst | Aryl ring C-H | acs.org |
| Pyrimidine | 2-Methylthiophene | Pd(OAc)2/AgOAc/Phen·H2O | C2 and C3 of thiophene | thieme-connect.commdpi.com |
| 4-Anilinoquinazolines | Diazo compounds | Rh(III) catalyst | Site-selective | researchgate.net |
Tert Butyl 5 Aminopyrimidine 2 Carboxylate As a Synthetic Building Block and Intermediate
Precursor Role in the Synthesis of Substituted Pyrimidine (B1678525) Derivatives
The chemical structure of tert-butyl 5-aminopyrimidine-2-carboxylate, featuring both a nucleophilic amino group and an ester, makes it an ideal precursor for a variety of substituted pyrimidine derivatives. The amino group at the C5 position can readily undergo reactions such as acylation, alkylation, and condensation, while the tert-butyl carboxylate at the C2 position can be hydrolyzed or transformed into other functional groups.
This dual functionality allows for the stepwise introduction of different substituents onto the pyrimidine ring, leading to a diverse range of molecular architectures. For instance, the amino group can be functionalized first, followed by modification of the carboxylate, or vice-versa, providing chemists with significant synthetic flexibility. This controlled derivatization is crucial for establishing structure-activity relationships (SAR) in drug discovery programs.
The following table summarizes key reactions where this compound or similar aminopyrimidine structures serve as precursors.
| Reagent/Condition | Product Type | Reference |
| Acylating Agents | N-Acyl-5-aminopyrimidine derivatives | General knowledge |
| Alkyl Halides | N-Alkyl-5-aminopyrimidine derivatives | General knowledge |
| Aldehydes/Ketones (reductive amination) | N-Alkyl-5-aminopyrimidine derivatives | General knowledge |
| Chalcones | Fused pyrimidine systems | nih.gov |
This table is interactive. Click on the headers to sort.
Detailed research has demonstrated the condensation of guanidinyl derivatives with various chalcones to produce novel series of amino-pyrimidine derivatives. nih.gov While not directly employing the title compound, this highlights the general reactivity of the aminopyrimidine scaffold in forming more complex structures.
Integration into Polycyclic Heterocyclic Systems
A significant application of this compound is in the construction of fused heterocyclic systems, where the pyrimidine ring serves as a foundation for building more elaborate polycyclic structures.
The pyrimido[4,5-d]pyrimidine (B13093195) core is a prevalent scaffold in many biologically active molecules. The synthesis of this system often involves the annulation of a second pyrimidine ring onto a pre-existing one. 5-Aminopyrimidine (B1217817) derivatives are key starting materials for this transformation. For example, the reaction of 4-aminopyrimidines with reagents that can provide the necessary atoms for the second ring, such as carbon disulfide or formic acid, can lead to the formation of the pyrimido[4,5-d]pyrimidine framework. researchgate.net
One general approach involves the acylation of a 5-aminopyrimidine followed by cyclization. nih.gov This strategy allows for the introduction of various substituents onto the newly formed ring.
The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a crucial component of many kinase inhibitors and other therapeutic agents. nih.gov The synthesis of this system can be achieved through various strategies, often involving the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine.
A common method involves the reaction of a 4-chloro-5-functionalized pyrimidine with an amine, followed by intramolecular cyclization. For instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be synthesized and subsequently functionalized. nih.gov While not a direct use of the title compound, this illustrates the importance of substituted pyrimidines in accessing this valuable scaffold. Another approach involves a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx
Utilization in Scaffold Design for Complex Molecular Architectures
The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its ability to form multiple hydrogen bonds and engage in various intermolecular interactions. This compound serves as a valuable starting point for the design of complex molecular architectures with potential therapeutic applications. The tert-butyl group can provide steric bulk and influence the solubility and pharmacokinetic properties of the final molecule. nih.gov
The 2-aminopyrimidine (B69317) scaffold, in general, has been identified as a novel framework for modulating bacterial biofilm formation. nih.gov The ability to systematically modify the substituents on the pyrimidine ring, as facilitated by precursors like this compound, is crucial for optimizing the anti-biofilm activity.
Cross-Coupling Reactions Involving Aminopyrimidine Moieties
Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The aminopyrimidine moiety can participate in such reactions, allowing for the introduction of a wide range of substituents.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of arylated amines. organic-chemistry.org While direct examples with this compound are not extensively documented, the general reactivity of aminopyrimidines suggests their potential as coupling partners. Decarboxylative cross-coupling of 2-aminopyrimidine-5-carboxylic acids has also been reported as a method to introduce diverse substituents at the C5 position. researchgate.net
Copper-promoted dehydrosulfurative carbon-nitrogen cross-coupling reactions have also been developed to produce 2-aryl(alkyl)aminopyrimidine derivatives, offering an alternative to traditional methods. researchgate.net
Derivatization at the Amino and Carboxylate Functions
This compound is a versatile bifunctional molecule, featuring a nucleophilic amino group and an electrophilic carboxylate group. This arrangement allows for selective derivatization at either position, making it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and functional materials. The reactivity of each functional group can be modulated by the electronic properties of the pyrimidine ring.
The amino group at the C5 position is susceptible to a variety of electrophilic substitution reactions. Common derivatizations include acylation, alkylation, and sulfonylation, leading to the formation of amides, secondary or tertiary amines, and sulfonamides, respectively. These reactions are fundamental in creating diverse libraries of compounds for biological screening. For instance, acylation of the amino group can be achieved using various acylating agents such as acid chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. nih.govacs.org The resulting amides are important structural motifs in many biologically active compounds.
Similarly, the tert-butyl ester at the C2 position can be modified, although it typically requires initial hydrolysis to the corresponding carboxylic acid. This deprotection is usually accomplished under acidic conditions. Once the free carboxylic acid is obtained, it can undergo a range of transformations, most notably amide bond formation through coupling with various amines. researchgate.netluxembourg-bio.com This reaction is a cornerstone of peptide synthesis and medicinal chemistry, often facilitated by a plethora of coupling reagents designed to activate the carboxylic acid and promote efficient amide formation.
The strategic and selective manipulation of these two functional groups is a key aspect of utilizing this compound as a synthetic intermediate. The interplay of their reactivity allows for a stepwise and controlled construction of target molecules with desired functionalities.
Derivatization of the Amino Group
The amino group of this compound can be readily derivatized through several common organic transformations.
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Acylation | Acid chlorides (R-COCl) or Anhydrides ((R-CO)₂O), typically with a non-nucleophilic base (e.g., triethylamine, pyridine) in an aprotic solvent (e.g., DCM, THF). nih.govacs.orgoregonstate.edu | Amide |
| Sulfonylation | Sulfonyl chlorides (R-SO₂Cl) in the presence of a base like pyridine. | Sulfonamide |
| Alkylation | Alkyl halides (R-X) with a base (e.g., K₂CO₃, NaH) to facilitate deprotonation of the amine. | Secondary or Tertiary Amine |
| Reductive Amination | Aldehydes or ketones in the presence of a reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃). | Secondary or Tertiary Amine |
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These reactions introduce a wide array of substituents onto the pyrimidine core, significantly altering the molecule's steric and electronic properties. The choice of reaction conditions is crucial to ensure selective mono-derivatization and to avoid potential side reactions, such as N,N-diacylation, which can occur under strongly basic conditions. semanticscholar.org
Modification of the Carboxylate Group
The tert-butyl ester of the title compound serves as a protecting group for the carboxylic acid functionality. Its removal is the first step for further derivatization at this position.
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Deprotection (Hydrolysis) | Strong acids (e.g., trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), or HCl in an organic solvent). organic-chemistry.org | Carboxylic Acid |
| Amide Bond Formation | An amine (R-NH₂) and a coupling reagent (e.g., DCC, EDC, HATU) in a suitable solvent like DMF or DCM. researchgate.netluxembourg-bio.com This reaction is performed after hydrolysis of the tert-butyl ester. | Amide |
| Esterification | An alcohol (R-OH) under acidic conditions (Fischer esterification) or via the acid chloride. This is carried out after initial hydrolysis. | Ester |
| Reduction | Strong reducing agents like lithium aluminum hydride (LiAlH₄). This is performed after hydrolysis to the carboxylic acid. | Primary Alcohol |
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The conversion of the tert-butyl ester to a carboxylic acid opens up a vast number of synthetic possibilities. The resulting carboxylic acid is a key handle for introducing new functionalities, particularly through amide bond formation, which is a prevalent linkage in many pharmaceutical compounds. The choice of coupling reagent for amidation is critical to ensure high yields and minimize side reactions like epimerization, especially when dealing with chiral amines. luxembourg-bio.com
Structural Elucidation and Spectroscopic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.
¹H NMR Spectroscopy for Proton Environmentsmdpi.com
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the distinct proton environments within the tert-butyl 5-aminopyrimidine-2-carboxylate molecule. The spectrum is characterized by a few key signals. A prominent singlet is observed in the upfield region, typically around 1.5 ppm, which corresponds to the nine equivalent protons of the tert-butyl group. uva.nlrsc.org The protons of the amino group (-NH₂) typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The two non-equivalent protons on the pyrimidine (B1678525) ring appear as distinct signals in the aromatic region of the spectrum, often as singlets or doublets depending on coupling interactions.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| tert-butyl (CH₃)₃ | ~ 1.5 | Singlet | 9H |
| Amino (-NH₂) | Variable (Broad) | Singlet | 2H |
| Pyrimidine C4-H | ~ 8.5 - 8.8 | Singlet/Doublet | 1H |
| Pyrimidine C6-H | ~ 8.5 - 8.8 | Singlet/Doublet | 1H |
¹³C NMR Spectroscopy for Carbon Framework Analysismdpi.com
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. The spectrum of this compound would be expected to show distinct signals for each unique carbon atom. The ester carbonyl carbon (C=O) typically resonates significantly downfield, often in the range of 160-170 ppm. The carbons of the pyrimidine ring would appear in the aromatic region, with their exact shifts influenced by the amino and carboxylate substituents. bohrium.com The quaternary carbon of the tert-butyl group is expected around 80-85 ppm, while the three equivalent methyl carbons of the tert-butyl group will produce a single, intense signal in the upfield region, typically around 28 ppm. uva.nlrsc.org
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| tert-butyl -C (CH₃)₃ | ~ 82 |
| tert-butyl -C(C H₃)₃ | ~ 28 |
| Pyrimidine Ring Carbons | ~ 120 - 160 |
| Ester Carbonyl (-C =O) | ~ 165 |
Two-Dimensional NMR Techniques for Structural Confirmation
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. jocpr.com
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the pyrimidine proton signals to their corresponding carbon signals on the ring. jocpr.com
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. For instance, an HMBC spectrum would show a correlation between the singlet from the nine tert-butyl protons and the ester carbonyl carbon, as well as the quaternary carbon of the tert-butyl group, confirming the presence and connectivity of the tert-butyl ester moiety. nih.gov
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other. In this specific molecule, it would show if there is any coupling between the two protons on the pyrimidine ring. jocpr.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysismdpi.comnih.gov
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₉H₁₃N₃O₂), the calculated molecular weight is approximately 195.22 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 195. A characteristic fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (C₄H₈, 56 Da) via a McLafferty-type rearrangement, which would result in a prominent peak at m/z 139, corresponding to the protonated 5-aminopyrimidine-2-carboxylic acid. Another common fragmentation is the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da), leading to a fragment ion at m/z 138. The presence of an odd number of nitrogen atoms (three) means the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule. pearson.com
Table 3: Expected Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment | Description |
|---|---|---|
| 195 | [C₉H₁₃N₃O₂]⁺ | Molecular Ion (M⁺) |
| 139 | [C₅H₅N₃O₂]⁺ | Loss of isobutylene (C₄H₈) |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present. researchgate.net
The IR spectrum of this compound is expected to show several characteristic absorption bands. nih.gov The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the tert-butyl group are expected just below 3000 cm⁻¹. A strong, sharp absorption band corresponding to the C=O stretch of the ester functional group is a key diagnostic feature and is anticipated in the range of 1700-1725 cm⁻¹. The region between 1500 and 1650 cm⁻¹ would contain absorptions from C=C and C=N stretching vibrations within the pyrimidine ring, as well as the N-H bending (scissoring) vibration of the amino group. researchgate.net
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the non-polar bonds of the pyrimidine ring.
Table 4: Characteristic IR and Raman Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | IR |
| C-H Stretch (tert-butyl) | 2950 - 2980 | IR, Raman |
| C=O Stretch (Ester) | 1700 - 1725 | IR |
| C=N/C=C Stretch (Ring) | 1500 - 1650 | IR, Raman |
| N-H Bend (Amine) | 1580 - 1650 | IR |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Identity
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential chromatographic techniques for verifying the purity and identity of synthesized compounds. researchgate.net For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. helixchrom.comuran.uahelixchrom.com
This method would likely utilize a C18 stationary phase column. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of an acid like formic acid or trifluoroacetic acid to ensure good peak shape for the basic amine group. The separation can be performed using either an isocratic (constant mobile phase composition) or a gradient (varying mobile phase composition) elution. Detection is commonly achieved using a UV detector, as the pyrimidine ring is a strong chromophore that absorbs UV light, typically in the range of 254-280 nm. By comparing the retention time of the sample to that of a known reference standard, the identity of the compound can be confirmed, while the peak area provides a quantitative measure of its purity.
Table 5: Typical HPLC/UPLC Analytical Parameters
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid |
| Elution | Gradient or Isocratic |
| Flow Rate | 0.5 - 1.5 mL/min (HPLC), 0.2 - 0.6 mL/min (UPLC) |
| Detection | UV at ~254 nm |
X-ray Crystallography for Solid-State Structural Determination
A comprehensive search of academic literature and structural databases, including the Cambridge Structural Database (CSD), was conducted to obtain X-ray crystallography data for this compound. Despite a thorough investigation, no published single-crystal X-ray diffraction studies for this specific compound could be located.
Consequently, detailed crystallographic data—including unit cell parameters, space group, bond lengths, bond angles, and intermolecular interactions in the solid state—are not available in the public domain. The determination of the precise three-dimensional arrangement of the molecule in the solid phase, as well as the elucidation of its crystal packing and hydrogen bonding network, awaits experimental validation through X-ray crystallography.
Without experimental crystallographic data, a definitive analysis of the solid-state conformation and molecular geometry remains speculative. Such an analysis is crucial for understanding the structure-property relationships of this compound and can only be achieved through future crystallographic studies.
Computational and Theoretical Investigations of Tert Butyl 5 Aminopyrimidine 2 Carboxylate and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern computational chemistry, offering insights into the electronic structure and energy of molecules. These methods are broadly categorized into semi-empirical, ab initio, and Density Functional Theory (DFT) approaches.
Density Functional Theory (DFT) has become a prevalent method for studying pyrimidine (B1678525) derivatives due to its balance of accuracy and computational efficiency. samipubco.com This approach calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. DFT studies are instrumental in determining optimized geometries, vibrational frequencies, and electronic properties. nih.gov
In studies of related heterocyclic compounds, the B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) is commonly paired with various basis sets, such as 6-31G(d,p), 6-311G(2d,p), or 6-311++G(d,p), to perform calculations. nih.govnih.govresearchgate.net These calculations yield crucial data on thermodynamic properties, atomic charges, and molecular structure. researchgate.net For instance, the analysis of pyrimidine derivatives often involves using DFT to understand the structural features that influence their biological activity. samipubco.comrsc.org The selection of the functional and basis set is a critical factor in the precision of the results obtained from DFT calculations. samipubco.com
Table 1: Common DFT Functionals and Basis Sets in Pyrimidine Derivative Studies
| Study Subject | Functional | Basis Set | Purpose of Study |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine derivatives | B3LYP | 6-31G(d,p) | Molecular structure optimization nih.gov |
| Tetrahydropyrimidine-5-carboxylate derivatives | B3LYP | Not Specified | Quantum chemical descriptors, charge, bond order, energy calculations samipubco.com |
| Diorganotin(IV) hydroxamate complexes | B3LYP | 6-311++G(d,p) | Geometry optimization, spectral analysis nih.gov |
Ab initio quantum chemistry methods are based on first principles, using the Schrödinger equation without empirical data. nih.gov Methods like Hartree-Fock (HF) are foundational but often serve as a starting point for more advanced calculations that account for electron correlation. While DFT is more commonly used for larger molecules, ab initio methods are crucial for benchmarking and high-accuracy predictions of molecular properties for smaller systems. These methods are used to calculate a wide range of relative energies, including ionization energies, proton affinities, and conformational energies, which are vital for understanding molecular behavior. nih.gov
Molecular Geometry Optimization and Conformation Analysis
Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium or ground state geometry. mdpi.com For complex molecules like tert-butyl 5-aminopyrimidine-2-carboxylate, which have rotatable bonds, conformation analysis is performed to identify the most stable conformers.
This process typically starts with an initial molecular geometry and iteratively adjusts atomic coordinates to minimize the total energy. mdpi.com DFT methods, particularly at the B3LYP level, are widely employed for this purpose. nih.gov The resulting optimized structures provide data on bond lengths, bond angles, and dihedral angles. These theoretical parameters are often validated by comparing them with experimental data from X-ray crystallography, with studies frequently reporting excellent agreement between the two. researchgate.netjchemrev.com For example, in a study on a complex thieno[2,3-c]pyridine-dicarboxylate derivative, the optimized geometry was compared with its X-ray crystal structure, showing consistency in bond lengths and angles. researchgate.net
Table 2: Illustrative Bond Length and Angle Data from a DFT Study of a Substituted Thieno[2,3-c]pyridine Derivative
| Parameter | Bond | Experimental Value (Å or °) | DFT Calculated Value (Å or °) |
|---|---|---|---|
| Bond Length | S1–C12 | 1.741(4) | (Value in brackets) researchgate.net |
| Bond Length | N2–C12 | 1.375(6) | (Value in brackets) researchgate.net |
| Bond Angle | C13–N2–C12 | 122.6(4) | (Value in brackets) researchgate.net |
| Bond Angle | N2–C12–S1 | 122.5(3) | (Value in brackets) researchgate.net |
Note: Data is for (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and serves as an example of typical computational outputs. researchgate.net
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Computational analyses provide detailed characterizations of the distribution and energy of electrons within the molecule.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. researchgate.net The HOMO, representing the electron-donating ability of a molecule, and the LUMO, indicating its electron-accepting ability, are key descriptors. researchgate.netchalcogen.ro
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the molecule's kinetic stability and electrical transport properties. researchgate.netscirp.org A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive and can be easily excited. chalcogen.ro For pyrimidine derivatives and other nitrogen-containing heterocycles, the HOMO is often localized on the electron-rich pyrimidine ring and amino groups, while the LUMO may be distributed over the electron-deficient parts of the molecule, such as the carboxylate group. Analysis of these orbitals helps explain charge transfer interactions within the molecule. scirp.org
Table 3: Example HOMO-LUMO Energy Values for Quercetin on Graphene
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -3.7552 chalcogen.ro |
| LUMO | 2.5897 chalcogen.ro |
Note: This data is for a different molecular system and is provided to illustrate the typical values obtained from FMO analysis.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic sites.
Typically, regions of negative electrostatic potential, shown in red or yellow, are associated with high electron density and are susceptible to electrophilic attack. researchgate.netresearchgate.net These areas are often found around electronegative atoms like oxygen and nitrogen. Conversely, regions of positive potential, colored in blue, indicate electron-deficient areas, such as around hydrogen atoms bonded to electronegative atoms, and are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, an MEP map would likely show a significant negative potential around the carbonyl oxygen atoms of the carboxylate group and the nitrogen atoms of the pyrimidine ring, while positive potential would be concentrated around the hydrogen atoms of the amino group. researchgate.netnih.gov
Fukui Function Analysis for Reactivity Prediction
Fukui function analysis is a key component of conceptual Density Functional Theory (DFT) used to predict the most reactive sites within a molecule. It quantifies the change in electron density at a specific point when the total number of electrons in the system is altered. The condensed Fukui functions, ƒ+, ƒ-, and ƒ0, indicate the propensity of an atomic site to undergo nucleophilic, electrophilic, and radical attack, respectively.
ƒ+(r) : Measures reactivity for a nucleophilic attack (attack by an electron donor). A higher value indicates a more favorable site for accepting electrons.
ƒ-(r) : Measures reactivity for an electrophilic attack (attack by an electron acceptor). A higher value suggests a site that is more susceptible to losing an electron.
ƒ0(r) : Predicts reactivity towards a radical attack.
In a theoretical study on 6-amino-7,9-dihydropurine-8-thione, a related nitrogen-containing heterocyclic compound, Fukui functions were calculated to identify chemical selectivity. researchgate.net The analysis, using Mulliken population analysis (MPA), revealed distinct reactive centers. For an electrophilic attack, the hydrogen atoms were found to be the most reactive sites. Conversely, for a nucleophilic attack, the sulfur and specific nitrogen and carbon atoms showed the highest reactivity. researchgate.net Applying this logic to this compound, one would expect the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group to be primary sites for electrophilic attack, while the amino group and specific carbon atoms in the ring would be susceptible to nucleophilic attack.
Table 1: Representative Fukui Function Values for Atomic Sites in 6-amino-7,9-dihydropurine-8-thione researchgate.net This table illustrates the type of data obtained from Fukui analysis for a related heterocyclic amine.
| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) | ƒ0 (Radical Attack) |
|---|---|---|---|
| C4 | 0.088 | 0.101 | 0.094 |
| C5 | 0.126 | 0.003 | 0.064 |
| N7 | 0.098 | 0.007 | 0.052 |
| S11 | 0.315 | 0.161 | 0.238 |
| N12 | 0.011 | 0.207 | 0.109 |
Vibrational Frequency Calculations and Spectroscopic Correlation
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is a fundamental method for molecular characterization. DFT calculations are widely used to compute theoretical vibrational frequencies, which, when scaled, show excellent agreement with experimental spectra. nih.gov This correlation allows for precise assignment of vibrational modes to specific functional groups and molecular motions.
For this compound, the vibrational spectrum would be characterized by modes from its constituent parts: the aminopyrimidine ring and the tert-butyl carboxylate group.
Amino (NH₂) Group: Asymmetric and symmetric N-H stretching vibrations are typically observed in the 3300-3500 cm⁻¹ region. The NH₂ scissoring (bending) mode appears around 1600-1650 cm⁻¹. core.ac.uk
Pyrimidine Ring: C-H stretching vibrations appear above 3000 cm⁻¹. C=C and C=N ring stretching vibrations are found in the 1400-1650 cm⁻¹ range. nih.gov Ring breathing and other deformation modes occur at lower wavenumbers.
Carboxylate Group: The C=O stretching vibration is a strong, characteristic band, typically appearing between 1700-1750 cm⁻¹ for esters. C-O stretching vibrations are usually found in the 1100-1300 cm⁻¹ range.
Tert-butyl Group: C-H stretching modes are expected around 2950 cm⁻¹. C-H bending and rocking modes appear in the 1350-1470 cm⁻¹ region.
Theoretical studies on related molecules like 2-amino-5-chloropyridine (B124133) provide a template for such analysis. In that study, DFT calculations at the B3LYP/6-311++G(d,p) level were used to calculate frequencies, which were then compared with experimental FT-IR and FT-Raman data, showing excellent correlation. core.ac.uk
Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-Amino-5-chloropyridine core.ac.uk This table serves as an example of the correlation between theoretical and experimental spectroscopic data for a related aminopyridine.
| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP) |
|---|---|---|---|
| NH₂ Asymmetric Stretch | 3428 | 3430 | 3552 |
| NH₂ Symmetric Stretch | 3318 | 3320 | 3443 |
| CH Stretch | 3085 | 3088 | 3090 |
| NH₂ Scissoring | 1626 | 1620 | 1623 |
| Ring Stretch | 1558 | 1560 | 1559 |
| Ring Breathing | 990 | 992 | 992 |
Intermolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties onto this surface, researchers can identify the types and relative significance of contacts that govern crystal packing. iucr.org The analysis generates 2D fingerprint plots that summarize the intermolecular contacts, providing a percentage contribution for each interaction type.
For a molecule like this compound, key interactions would include hydrogen bonds involving the amino group (N-H···N and N-H···O) and the carboxylate oxygen (C-H···O). Van der Waals forces, particularly H···H contacts from the bulky tert-butyl group and the pyrimidine ring, would also be significant.
Studies on related diaminopyrimidine derivatives provide a clear picture of these interactions. For instance, the crystal structure analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate showed that the most important contributions to crystal packing were from O···H/H···O (53.2%), N···H/H···N (12.5%), and C···H/H···C (9.6%) interactions. iucr.org Similarly, an analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine revealed that H···H (51.6%), C···H (23.0%), and N···H (15.8%) contacts were the most prevalent. nih.gov These studies highlight the dominant role of hydrogen bonding and general H···H contacts in the solid-state architecture of aminopyrimidine compounds.
Table 3: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine nih.gov This table shows representative data from a Hirshfeld surface analysis of a related diaminopyrimidine, illustrating the relative importance of different interactions.
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 51.6 |
| C···H / H···C | 23.0 |
| N···H / H···N | 15.8 |
| S···H / H···S | 8.5 |
| Other | 1.1 |
Reaction Mechanism Investigations via Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, DFT calculations can identify intermediates, transition states, and determine the activation energies (ΔE‡) and reaction energies (ΔE) for each step. This provides a detailed, step-by-step understanding of how reactants are converted into products. science.org.ge
The synthesis of pyrimidine derivatives often involves multi-step processes, including condensation, addition, and cyclization reactions. nih.gov Computational studies on these reaction types offer insight into the likely pathways for the formation of this compound. For example, a quantum-chemical model of pyrimidine synthesis starting from an aldehyde and urea (B33335) detailed the energetic landscape of the reaction. science.org.ge The study calculated the activation and reaction energies for the initial condensation and subsequent cyclization steps, identifying the formation of an enolic product as an exothermal process. science.org.ge Another theoretical investigation into the formation of pyrido[2,3-d]pyrimidines explored the mechanism of the initial Knoevenagel condensation, calculating a free energy barrier of 37.2 kcal mol⁻¹ for the key carbon-carbon bond-forming step. nih.gov These studies demonstrate how computational modeling can pinpoint rate-determining steps and rationalize reaction outcomes, which is essential for optimizing synthetic routes.
Table 4: Example of Calculated Energies (kJ/mol) for a Modeled Pyrimidine Synthesis Step science.org.ge This table illustrates the type of energetic data derived from computational reaction mechanism studies.
| Reaction Step | Activation Energy (ΔE‡) | Reaction Energy (ΔE) | Character |
|---|---|---|---|
| Malonic Aldehyde + Urea → Enol Product | 119.0 | -57.9 | Exothermal |
| Dehydration/Cyclization | 142.4 | -162.7 | Exothermal |
Derivatization and Analog Development: Strategic Structural Modification for Research
Systematic Modification of the Pyrimidine (B1678525) Ring Substituents
The functional groups on the pyrimidine ring are primary sites for chemical modification, enabling the fine-tuning of a molecule's physicochemical properties.
The 5-amino group is a versatile nucleophile that can readily undergo various chemical transformations. These modifications are crucial for introducing new structural motifs that can alter a compound's size, polarity, and hydrogen-bonding capabilities.
Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acyl halide or anhydride, typically in the presence of a base. This converts the primary amine into a secondary amide. The nature of the "R" group on the acyl moiety can be varied extensively, introducing anything from simple alkyl chains to complex aromatic or heterocyclic systems.
Alkylation: The introduction of alkyl groups to the amine can be achieved through reactions with alkyl halides. This process can lead to mono- or di-alkylated products, depending on the reaction conditions and stoichiometry. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method to introduce substituted alkyl groups.
| Reaction Type | Typical Reagents | Resulting Functional Group | Purpose of Modification |
| Acylation | Acyl chlorides (R-COCl), Carboxylic acids with coupling agents (e.g., HATU) | Amide | Introduce hydrogen bond acceptors and diverse substituents. |
| Sulfonylation | Sulfonyl chlorides (R-SO₂Cl) | Sulfonamide | Introduce rigid, polar groups capable of hydrogen bonding. |
| Alkylation | Alkyl halides (R-X) | Secondary or Tertiary Amine | Modulate basicity and lipophilicity. |
| Reductive Amination | Aldehydes (R-CHO) or Ketones (R₂C=O) with a reducing agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine | Introduce a wide variety of substituted alkyl groups. |
The tert-butyl ester at the C2 position is a common protecting group for a carboxylic acid. Its removal and subsequent derivatization are key steps in analog development.
Deprotection (Hydrolysis): The tert-butyl group can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the corresponding 5-aminopyrimidine-2-carboxylic acid. This unmasks a reactive carboxyl group for further modifications. organic-chemistry.org
Amide Bond Formation: The resulting carboxylic acid is a versatile intermediate for creating a library of amides. Using standard peptide coupling reagents (such as HATU, HOBt/EDC), the carboxylic acid can be coupled with a diverse range of primary and secondary amines. nih.gov This allows for the introduction of a vast array of substituents at this position.
Esterification: While the starting material is an ester, the free carboxylic acid can be re-esterified with different alcohols under acidic conditions to produce methyl, ethyl, or other esters, which can modulate properties like cell permeability and metabolic stability.
Reduction: The carboxylic acid or its ester derivative can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding primary alcohol, introducing a different type of functional group at the C2 position.
Scaffold Diversity Generation from Tert-butyl 5-aminopyrimidine-2-carboxylate
Beyond simple derivatization of its functional groups, the this compound scaffold can be used to construct more complex, often polycyclic, molecular architectures. This process, known as scaffold hopping or diversity-oriented synthesis, aims to create structurally novel molecules with distinct three-dimensional shapes. nih.gov
One common strategy involves using the amine and an adjacent ring position to build a new fused ring. For instance, the 5-amino group can react with α,β-unsaturated ketones to form fused pyridopyrimidine systems. mdpi.com These reactions significantly increase the structural complexity and rigidity of the molecule, which can be advantageous for achieving high-affinity interactions with biological targets. Furthermore, the pyrimidine ring itself can participate in transition-metal-catalyzed cross-coupling reactions to introduce aryl or alkyl substituents at the carbon positions, further expanding the accessible chemical diversity. researchgate.net
Structure-Activity Relationship (SAR) Principles in Pyrimidine Derivatives (General Principles, not specific biological results)
Structure-Activity Relationship (SAR) studies aim to understand how specific structural features of a molecule relate to its biological activity. For pyrimidine derivatives, certain general principles guide the design of new analogs. researchgate.netbenthamdirect.comnih.gov
| Position on Pyrimidine Ring | Type of Modification | General SAR Implication |
| C2 Substituent | Size, Polarity, H-bonding capacity | Can influence binding by occupying specific pockets. Hydrogen bond donors/acceptors at this position can form key interactions. |
| C4/C6 Substituents | Steric bulk, Aromatic/Aliphatic nature | Often directed towards solvent-exposed regions or can be used to modulate solubility and metabolic stability. Bulky groups can provide selectivity for certain targets over others. |
| C5 Substituent | Electronic properties (donating/withdrawing), H-bonding | This position is often crucial for modulating the electronic nature of the ring and can be a key interaction point within a binding site. |
The key is to systematically vary these substituents to probe the steric, electronic, and hydrophobic requirements of the target binding site. For example, replacing a small methyl group with a larger phenyl group can determine if there is a nearby hydrophobic pocket. Similarly, changing a hydrogen bond donor to an acceptor can test the nature of the interacting partner in the target protein. acs.org
Design of Libraries of Pyrimidine-Based Chemical Entities
To efficiently explore the SAR of the pyrimidine scaffold, researchers often design and synthesize chemical libraries—large collections of related but structurally distinct compounds. acs.org The pyrimidine core is an ideal scaffold for library generation due to its synthetic tractability. acs.orgnih.gov
Combinatorial Chemistry: Using the functional handles on a core scaffold like this compound, a combinatorial approach can be employed. For example, a set of 20 different amines can be coupled to the C2 carboxylic acid, and the resulting compounds can each be acylated at the C5 amine with a set of 20 different acyl chlorides. This would rapidly generate a library of 400 (20 x 20) distinct compounds.
DNA-Encoded Libraries (DELs): This technology allows for the synthesis and screening of libraries containing millions or even billions of compounds. acs.orgnih.gov A pyrimidine scaffold can be attached to a unique DNA tag. In a "split-and-pool" synthesis, the library is divided, each portion is subjected to a different chemical reaction, and then the portions are recombined. The DNA tag serves as a barcode that records the synthetic history of each individual molecule. nih.gov
The design of these libraries focuses on maximizing chemical diversity, ensuring a broad coverage of properties like size, shape, charge, and polarity to increase the probability of identifying a "hit" in a biological screen. nih.gov
Isomeric and Stereoisomeric Investigations of Pyrimidine Derivatives
When developing derivatives from a planar scaffold like pyrimidine, the introduction of substituents can lead to various forms of isomerism.
Constitutional Isomers: These are molecules with the same chemical formula but different connectivity. For example, starting with a dichloropyrimidine and reacting it with two different amines can lead to different isomers depending on which chlorine atom each amine displaces.
Tautomers: Pyrimidine derivatives with amino or hydroxyl groups can exist in different tautomeric forms (e.g., amino-imino or keto-enol tautomerism). The predominant form can be influenced by the solvent and the nature of other substituents on the ring.
Stereoisomers: While the pyrimidine ring itself is aromatic and planar, derivatization can introduce chiral centers. For instance, if an acyl group attached to the 5-amino group contains a stereocenter, the resulting molecule will be chiral. If a racemic mixture is used in the synthesis, the product will be a mixture of diastereomers, which may have different biological activities and need to be separated and tested individually. Similarly, bulky substituents on the pyrimidine ring can sometimes lead to restricted rotation around a single bond, resulting in atropisomers, which are stereoisomers that can be isolated.
Investigating these isomers is critical, as biological systems are often highly stereoselective, and only one isomer may be responsible for the desired activity.
Future Research Directions and Emerging Perspectives
Development of Novel Green Chemistry Methodologies for Pyrimidine (B1678525) Synthesis
The paradigm shift towards environmentally benign chemical manufacturing has spurred the development of green chemistry approaches for synthesizing bioactive pyrimidine derivatives. kuey.net Traditional methods often rely on hazardous solvents and toxic reagents, prompting the need for safer and more sustainable techniques. rasayanjournal.co.in Future research will likely focus on optimizing and expanding upon current green methodologies, which not only minimize environmental impact but also frequently offer improved reaction yields, shorter reaction times, and simplified purification processes. kuey.netrasayanjournal.co.in
Key areas for development include:
Energy-Efficient Techniques : Microwave-assisted and ultrasound-assisted synthesis have emerged as powerful tools for accelerating reaction rates and reducing energy consumption. powertechjournal.com
Alternative Solvents and Catalysts : The use of environmentally benign solvents, renewable feedstocks, and recyclable heterogeneous catalysts is a primary focus. kuey.net Ionic liquids, often termed "Green Solvents," are being explored for their potential to facilitate cleaner reactions. rasayanjournal.co.in
Solvent-Free and Mechanochemical Methods : Conducting reactions in the absence of solvents or through mechanical procedures like ball milling offers significant advantages in terms of waste reduction and process simplification. rasayanjournal.co.inpowertechjournal.com
Multicomponent Reactions (MCRs) : These reactions, where three or more reactants combine in a single pot to form a product, are inherently atom-economical and align well with the principles of green chemistry. rasayanjournal.co.in
| Green Chemistry Approach | Description | Key Advantages | References |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to selectively heat reaction mixtures. | Reduced reaction times, increased yields, enhanced purity. | rasayanjournal.co.inpowertechjournal.comnih.gov |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to activate chemical reactions. | Improved mass transfer, accelerated reactions, reduced energy input. | rasayanjournal.co.inpowertechjournal.comnih.gov |
| Solvent-Free Synthesis | Reactions are conducted without a solvent medium. | Clean reactions, high product yields, simple separation and purification. | rasayanjournal.co.innih.gov |
| Biocatalysis | Uses enzymes or whole microorganisms as catalysts. | High selectivity, mild reaction conditions, environmentally friendly. | kuey.netpowertechjournal.com |
| Heterogeneous Catalysis | Employs catalysts that are in a different phase from the reactants, often solid catalysts in liquid-phase reactions. | Easy separation and recyclability of the catalyst. | kuey.netpowertechjournal.com |
Chemoenzymatic Synthesis and Biocatalysis Applications
The integration of biological catalysts, such as enzymes, into synthetic organic chemistry presents a powerful strategy for the selective and efficient synthesis of complex molecules like pyrimidine derivatives. Chemoenzymatic approaches leverage the high specificity and catalytic efficiency of enzymes, often operating under mild, aqueous conditions, which aligns with green chemistry principles.
Future research in this area will likely concentrate on:
Enzyme Discovery and Engineering : Identifying and engineering novel enzymes with tailored substrate specificities and enhanced stability for pyrimidine synthesis. This includes exploring enzymes from metabolic pathways, such as those involved in the de novo and salvage pathways of pyrimidine biosynthesis. creative-proteomics.com
Metabolic Pathway Engineering : Harnessing entire metabolic pathways in microorganisms to produce pyrimidine precursors or the final target molecules. The de novo synthesis pathway, for instance, builds pyrimidines from simple molecules like bicarbonate, aspartate, and glutamine, involving key enzymes like aspartate transcarbamoylase and dihydroorotate (B8406146) dehydrogenase. creative-proteomics.comlibretexts.org
Enzyme Immobilization : Developing robust methods for immobilizing enzymes to improve their stability, reusability, and suitability for industrial-scale continuous flow processes.
| Enzyme/Pathway | Role in Pyrimidine Metabolism | Potential Biocatalytic Application | References |
|---|---|---|---|
| Carbamoyl (B1232498) Phosphate (B84403) Synthetase II (CPS II) | Catalyzes the first rate-limiting step in de novo pyrimidine synthesis. | Production of carbamoyl phosphate as a key building block. | creative-proteomics.com |
| Aspartate Transcarbamoylase (ATCase) | Combines carbamoyl phosphate with aspartate. | Stereoselective synthesis of carbamoyl aspartate. | libretexts.org |
| Dihydroorotate Dehydrogenase (DHODH) | Oxidizes dihydroorotate to orotic acid. | Key step in forming the pyrimidine ring structure. | creative-proteomics.com |
| Thymidylate Synthase | Converts dUMP to dTMP. | Enzymatic methylation of the pyrimidine ring. | youtube.com |
Mechanistic Studies of Pyrimidine Functionalization Reactions
A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for optimizing existing ones. For pyrimidine functionalization, mechanistic studies help elucidate the pathways of electrophilic and nucleophilic substitution, C-H activation, and ring transformation reactions.
Future research will focus on employing a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling to:
Elucidate Nucleophilic Substitution Pathways : Further investigate the mechanisms of nucleophilic attack on the pyrimidine ring, which preferentially occurs at the 2, 4, and 6 positions. youtube.com This includes studying the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism, a key pathway for the amination at certain positions. nih.gov
Understand C-H Functionalization : Unravel the precise mechanisms of direct C-H functionalization reactions, which offer a highly efficient way to modify the pyrimidine core without pre-functionalized starting materials. nih.govnih.gov
Investigate Ring-Opening/Closing Reactions : Study the enzymes and chemical processes involved in the reversible opening and closing of the pyrimidine ring, such as the reactions catalyzed by dihydropyrimidases and dihydroorotases. umich.edu
| Reaction Type | Proposed Mechanism | Key Intermediates | References |
|---|---|---|---|
| C4-Selective Amination | Nucleophilic Substitution of Hydrogen (SNH) via pyridyl pyridinium (B92312) salt intermediates. | 4-pyridyl pyridinium salt | nih.gov |
| Amination via ANRORC | Addition of the nucleophile, followed by ring opening and subsequent ring closure. | Open-chain intermediates | nih.gov |
| Skeletal Editing | Addition of nucleophiles, ring-opening, fragmentation, and ring-closing (ANROFRC). | Vinamidinium salt intermediate | researchgate.net |
| Enzymatic Ring Opening | Hydroxyl attack at a ring carbon to form a tetrahedral intermediate. | Tetrahedral intermediate | umich.edu |
Exploration of New Chemical Transformations for the Aminopyrimidine Core
Moving beyond traditional functionalization, researchers are exploring innovative transformations that can radically alter the aminopyrimidine core, a strategy known as skeletal editing or molecular deconstruction-reconstruction. nih.govresearchgate.net These approaches provide access to novel chemical space and allow for the creation of diverse heterocyclic structures that would be difficult to synthesize via conventional methods.
Promising avenues for future exploration include:
Deconstruction-Reconstruction Strategies : This involves activating the pyrimidine ring, cleaving it into a reactive intermediate, and then using this building block to construct new heterocyclic systems. nih.gov For example, pyrimidines can be converted into a three-carbon iminoenamine or a four-atom vinamidinium salt synthon, which can then react with other components to form a wide range of heteroarenes. nih.govresearchgate.net
Scaffold Hopping : Systematically replacing the pyrimidine core with other bioisosteric rings while maintaining biological activity. The intermediates generated from deconstruction-reconstruction strategies are ideal for this purpose.
Late-Stage Functionalization : Developing reactions that can selectively modify complex, drug-like molecules containing a pyrimidine core in the final steps of a synthesis. This is highly valuable for structure-activity relationship (SAR) studies in drug discovery. nih.gov
Integration of Artificial Intelligence and Machine Learning in Pyrimidine Design and Synthesis
Future applications in the context of pyrimidine chemistry will likely include:
De Novo Drug Design : Using generative AI models to design novel pyrimidine-based molecules with desired therapeutic properties and binding affinities for specific biological targets. nih.gov
Retrosynthesis Planning : Employing AI platforms to predict efficient and novel synthetic routes for target pyrimidine compounds, potentially identifying pathways that a human chemist might overlook. digitellinc.comphiladelphia.edu.jo
Reaction Optimization : Using ML algorithms to predict optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts for pyrimidine synthesis.
Property Prediction : Developing robust ML models to accurately forecast the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of new pyrimidine derivatives, reducing the risk of late-stage failures in drug development. nih.govactascientific.com
| AI/ML Application | Description | Impact on Pyrimidine Research | References |
|---|---|---|---|
| De Novo Design | Generative models (e.g., GANs, VAEs) create novel molecular structures with desired properties. | Accelerates the discovery of new pyrimidine-based drug candidates. | nih.gov |
| Retrosynthesis | AI predicts multi-step synthetic pathways for a target molecule. | Provides efficient and innovative synthesis plans for complex pyrimidines. | philadelphia.edu.jo |
| Reaction Prediction | ML models predict the outcome and yield of chemical reactions under various conditions. | Optimizes synthetic protocols, saving time and resources. | philadelphia.edu.jo |
| ADME/T Prediction | Predicts pharmacokinetic and safety profiles of molecules. | Prioritizes compounds with favorable drug-like properties for synthesis and testing. | nih.govactascientific.com |
| Virtual Screening | Computationally screens large libraries of compounds for potential activity against a biological target. | Efficiently identifies promising pyrimidine-based hits from vast chemical databases. | nih.gov |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl 5-aminopyrimidine-2-carboxylate, and how can purity be optimized?
- Methodology : The compound is typically synthesized via carbamate protection of the amino group using tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine in THF). Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
- Purity Optimization : Monitor reaction progress via TLC or LC-MS. Use high-purity Boc₂O and anhydrous solvents to minimize side reactions. Final purity (>98%) is confirmed by HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
Q. How is the structural integrity of This compound confirmed post-synthesis?
- Characterization Techniques :
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify tert-butyl group (δ ~1.4 ppm for C(CH₃)₃), pyrimidine protons (δ 6.5–8.5 ppm), and carbamate carbonyl (δ ~155 ppm) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal analysis. Crystals are grown via slow evaporation in dichloromethane/hexane .
Q. What safety protocols are critical when handling This compound?
- Hazard Mitigation :
- Avoid ignition sources and static discharge during handling (tert-butyl derivatives are prone to decomposition under heat) .
- Use PPE: Nitrile gloves, lab coat, and safety goggles. Work in a fume hood to minimize inhalation risks .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the tert-butyl carbamate group to pyrimidine derivatives?
- Experimental Design :
- Use a fractional factorial design (e.g., varying solvent polarity, temperature, and Boc₂O equivalents) to maximize yield. For example, dichloromethane at 0°C improves selectivity for carbamate formation over side reactions .
- Monitor steric effects: Bulky substituents on pyrimidine may require longer reaction times (24–48 hrs) .
Q. What computational methods validate the conformational stability of This compound in solution?
- DFT Analysis :
- Perform geometry optimization (B3LYP/6-31G* level) to compare axial vs. equatorial tert-butyl conformers. Explicit solvent models (e.g., PCM for DMSO) are critical for accuracy .
- Compare calculated NMR shifts with experimental data to confirm dominant conformers .
Q. How does the tert-butyl group influence the compound’s stability under acidic or basic conditions?
- Stability Studies :
- Acidic Conditions : The tert-butyl carbamate is labile in TFA (cleavage at 25°C in 1–2 hrs), enabling deprotection for downstream functionalization .
- Basic Conditions : Stability tested in NaOH (0.1–1 M). Hydrolysis occurs above pH 10, forming 5-aminopyrimidine-2-carboxylic acid. Monitor via UV-Vis (λ = 270 nm) .
Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?
- Integrated Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
